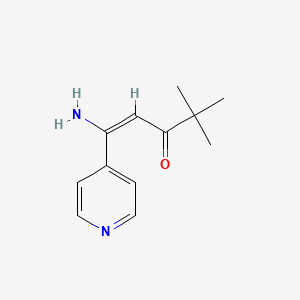
1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one, also known as A-967, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one has been shown to enhance the activity of GABA-A receptors, which are responsible for the inhibitory effects of the neurotransmitter GABA in the brain. This results in an overall decrease in neuronal excitability, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one has been shown to modulate other neurotransmitter systems, such as the glutamatergic and noradrenergic systems. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one is its high potency and selectivity for GABA-A receptors, which makes it a useful tool for studying the GABAergic system in vitro and in vivo. However, its limited solubility and stability may pose challenges for its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one. One area of interest is its potential use as a lead compound for the development of new drugs for the treatment of neurological disorders. Additionally, further investigation into its mechanism of action and its effects on other neurotransmitter systems may provide insights into its therapeutic potential. Finally, the development of more stable and soluble analogues of 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one may overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one involves the reaction of 4-pyridinecarboxaldehyde with 1,3-cyclopentanedione in the presence of ammonium acetate. The resulting product is then treated with methylamine to yield 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one.
Applications De Recherche Scientifique
1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one has been studied extensively for its potential applications in the fields of pharmacology and medicinal chemistry. It has been shown to exhibit potent anticonvulsant and analgesic properties in animal models. Additionally, 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one has been investigated for its potential use as a lead compound for the development of new drugs for the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Propriétés
IUPAC Name |
(E)-1-amino-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)11(15)8-10(13)9-4-6-14-7-5-9/h4-8H,13H2,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQGQZIKQNKQRB-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CC=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(\C1=CC=NC=C1)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-amino-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)

![2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5767793.png)

![3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5767802.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5767843.png)
